molecular formula O2S<br>SO2 B1222189 Sulfur dioxide CAS No. 7446-09-5

Sulfur dioxide

Cat. No. B1222189
Key on ui cas rn: 7446-09-5
M. Wt: 64.07 g/mol
InChI Key: RAHZWNYVWXNFOC-UHFFFAOYSA-N
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Patent
US08193184B2

Procedure details

To the 700 ml Erlenmeyer flask was taken up 54 ml of the distilled water and 72 ml of the concentrated hydrochloric acid. The solution was cooled to 0° C. and 24 g (0.139 mol) of sulfanilamide III was added successively portionwise under stirring. The mixture was stirred at this temperature another 1 hour. To this mixture, the solution of 9.6 g (0.139 mol) of sodium nitrite in 16 ml of the water was added dropwise for 30 minutes under stirring and cooling, so as the temperature of the mixture does not exceed 0° C. The mixture was then stirred another 30 minutes at the 0° C. In the meantime, the solution of 36 g (0.56 mol) of sulphur dioxide in 120 ml of 99% acetic acid was prepared. Sulphur dioxide was prepared by the successive addition of 100 g of sodium pyrosulphite to 250 ml 40% sulphuric acid. Prepared sulphur dioxide was taken up under cooling to the 120 ml of 99% acetic acid at +5° C. until the weight gain reaches 36 g. To this solution, 1.4 g of copper dichloride dihydrate was added and the mixture was stirred. To this mixture, the solution of prepared diazonium salt it is then added for 5 minutes under gentle stirring for 10 minutes in three portions so as the temperature of the mixture did not exceed +5° C. After about 15 min evolution of forming nitrogen occurs. The mixture was stirred another 15 min, 200 ml of the mixture of the water and the grinded ice was added and the mixture was stirred another 20 min. Obtained solid was separated, washed 3 times with the ice water and dried. Crystallization from ethyl acetate. Colourless solid m.p. 156-157° C. Afforded 14.9 g (42%) of 4-sulfamoylbenzenesulphonyl chloride V.
Quantity
120 mL
Type
solvent
Reaction Step One
Name
copper dichloride dihydrate
Quantity
1.4 g
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
54 mL
Type
solvent
Reaction Step Four
Quantity
72 mL
Type
reactant
Reaction Step Five
Quantity
24 g
Type
reactant
Reaction Step Six
Quantity
9.6 g
Type
reactant
Reaction Step Seven
Name
Quantity
16 mL
Type
solvent
Reaction Step Seven
Quantity
100 g
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
mixture
Quantity
200 mL
Type
reactant
Reaction Step Eleven
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[ClH:1].[S:2]([NH2:12])(=[O:11])([C:4]1[CH:9]=[CH:8][C:7](N)=[CH:6][CH:5]=1)=[O:3].N([O-])=O.[Na+].[S:17](S([O-])=O)([O-:20])(=O)=[O:18].[Na+].[Na+].S(=O)(=O)(O)O.S(=O)=O>O.C(O)(=O)C.O.O.[Cu](Cl)Cl>[S:2](=[O:11])=[O:3].[S:2]([C:4]1[CH:9]=[CH:8][C:7]([S:17]([Cl:1])(=[O:20])=[O:18])=[CH:6][CH:5]=1)(=[O:11])(=[O:3])[NH2:12] |f:2.3,4.5.6,11.12.13|

Inputs

Step One
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
copper dichloride dihydrate
Quantity
1.4 g
Type
catalyst
Smiles
O.O.[Cu](Cl)Cl
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
54 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
72 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
24 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)N
Step Seven
Name
Quantity
9.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
100 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Ten
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
mixture
Quantity
200 mL
Type
reactant
Smiles
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at this temperature another 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling, so as the temperature of the mixture
CUSTOM
Type
CUSTOM
Details
does not exceed 0° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred another 30 minutes at the 0° C
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred
STIRRING
Type
STIRRING
Details
under gentle stirring for 10 minutes in three portions so as the temperature of the mixture
Duration
10 min
CUSTOM
Type
CUSTOM
Details
did not exceed +5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred another 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred another 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Obtained solid
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed 3 times with the ice water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S(=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.56 mol
AMOUNT: MASS 36 g
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08193184B2

Procedure details

To the 700 ml Erlenmeyer flask was taken up 54 ml of the distilled water and 72 ml of the concentrated hydrochloric acid. The solution was cooled to 0° C. and 24 g (0.139 mol) of sulfanilamide III was added successively portionwise under stirring. The mixture was stirred at this temperature another 1 hour. To this mixture, the solution of 9.6 g (0.139 mol) of sodium nitrite in 16 ml of the water was added dropwise for 30 minutes under stirring and cooling, so as the temperature of the mixture does not exceed 0° C. The mixture was then stirred another 30 minutes at the 0° C. In the meantime, the solution of 36 g (0.56 mol) of sulphur dioxide in 120 ml of 99% acetic acid was prepared. Sulphur dioxide was prepared by the successive addition of 100 g of sodium pyrosulphite to 250 ml 40% sulphuric acid. Prepared sulphur dioxide was taken up under cooling to the 120 ml of 99% acetic acid at +5° C. until the weight gain reaches 36 g. To this solution, 1.4 g of copper dichloride dihydrate was added and the mixture was stirred. To this mixture, the solution of prepared diazonium salt it is then added for 5 minutes under gentle stirring for 10 minutes in three portions so as the temperature of the mixture did not exceed +5° C. After about 15 min evolution of forming nitrogen occurs. The mixture was stirred another 15 min, 200 ml of the mixture of the water and the grinded ice was added and the mixture was stirred another 20 min. Obtained solid was separated, washed 3 times with the ice water and dried. Crystallization from ethyl acetate. Colourless solid m.p. 156-157° C. Afforded 14.9 g (42%) of 4-sulfamoylbenzenesulphonyl chloride V.
Quantity
120 mL
Type
solvent
Reaction Step One
Name
copper dichloride dihydrate
Quantity
1.4 g
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
54 mL
Type
solvent
Reaction Step Four
Quantity
72 mL
Type
reactant
Reaction Step Five
Quantity
24 g
Type
reactant
Reaction Step Six
Quantity
9.6 g
Type
reactant
Reaction Step Seven
Name
Quantity
16 mL
Type
solvent
Reaction Step Seven
Quantity
100 g
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
mixture
Quantity
200 mL
Type
reactant
Reaction Step Eleven
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[ClH:1].[S:2]([NH2:12])(=[O:11])([C:4]1[CH:9]=[CH:8][C:7](N)=[CH:6][CH:5]=1)=[O:3].N([O-])=O.[Na+].[S:17](S([O-])=O)([O-:20])(=O)=[O:18].[Na+].[Na+].S(=O)(=O)(O)O.S(=O)=O>O.C(O)(=O)C.O.O.[Cu](Cl)Cl>[S:2](=[O:11])=[O:3].[S:2]([C:4]1[CH:9]=[CH:8][C:7]([S:17]([Cl:1])(=[O:20])=[O:18])=[CH:6][CH:5]=1)(=[O:11])(=[O:3])[NH2:12] |f:2.3,4.5.6,11.12.13|

Inputs

Step One
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
copper dichloride dihydrate
Quantity
1.4 g
Type
catalyst
Smiles
O.O.[Cu](Cl)Cl
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
54 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
72 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
24 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)N
Step Seven
Name
Quantity
9.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
100 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Ten
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
mixture
Quantity
200 mL
Type
reactant
Smiles
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at this temperature another 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling, so as the temperature of the mixture
CUSTOM
Type
CUSTOM
Details
does not exceed 0° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred another 30 minutes at the 0° C
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred
STIRRING
Type
STIRRING
Details
under gentle stirring for 10 minutes in three portions so as the temperature of the mixture
Duration
10 min
CUSTOM
Type
CUSTOM
Details
did not exceed +5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred another 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred another 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Obtained solid
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed 3 times with the ice water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S(=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.56 mol
AMOUNT: MASS 36 g
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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